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Compound of Interest

Compound Name: Ethyl Quinoxaline-6-carboxylate

Cat. No.: B1321425

InChlKey: KGGWBCOZLWDY SQ-UHFFFAOYSA-N

This guide provides a comprehensive technical overview of 2-Chlorobenzaldehyde (CAS No:
89-98-5), a versatile aromatic aldehyde of significant interest to researchers, scientists, and
professionals in drug development, agrochemicals, and materials science. This document
delves into its core physicochemical properties, spectroscopic signature, synthesis, chemical
reactivity, and key applications, offering field-proven insights and detailed experimental context.

Compound Identification and Core Properties

2-Chlorobenzaldehyde, systematically named as such and also known as o-
chlorobenzaldehyde, is an organic compound with the chemical formula C7HsCIO.[1][2] It is a
monosubstituted benzaldehyde with a chlorine atom at the ortho position of the benzene ring
relative to the formyl group. This substitution pattern significantly influences its reactivity and
physical characteristics compared to its isomers (3-chlorobenzaldehyde and 4-
chlorobenzaldehyde) and the parent compound, benzaldehyde.[1][3] Notably, the presence of
the electron-withdrawing chlorine atom makes 2-chlorobenzaldehyde more stable towards
auto-oxidation than benzaldehyde.[1][2]

Physicochemical Data

The fundamental physical and chemical properties of 2-chlorobenzaldehyde are summarized in
the table below. This data is critical for its handling, storage, and application in various
experimental setups.
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Property Value Source(s)

Molecular Formula C7HsCIO [1112][3]

Molar Mass 140.57 g/mol [2][3][4]
Clear, colorless to pale yellow

Appearance o [11[31[5]
oily liquid with a pungent odor

_ . 9-12 °C (48-54 °F; 282-285

Melting Point [2][5]

K)
. . 209-215 °C (408-419 °F;

Boiling Point [2][5]
482-488 K)

Density 1.25 g/cm3 [2]

Solubility in Water

Slightly soluble (1 to 5 mg/mL
at 22.8 °C)

[1]14]

Solubility in Organic Solvents

Soluble in ethanol, ether,

benzene, and acetone

[1]3]

Flash Point

87 °C (189 °F; 360 K)

[2]

Autoignition Temperature

385 °C (725 °F; 658 K)

[2]

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of 2-chlorobenzaldehyde rely on a combination

of spectroscopic techniques. Below are the characteristic spectral data.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-chlorobenzaldehyde reveals a molecular ion peak

(M*) at m/z 140, corresponding to the molecular weight. The isotopic pattern characteristic of a
monochlorinated compound (approximately 3:1 ratio for M* and M+2+ peaks) is a key identifier.
Significant fragmentation peaks can be observed at m/z 139 ([M-H]*), 111 ([M-CHO]*), and 75
([CeHa]™).[3][5]

Infrared (IR) Spectroscopy
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The IR spectrum provides crucial information about the functional groups present. Key
absorption bands for 2-chlorobenzaldehyde include:

e ~1700 cm~1 (strong, sharp): C=0 stretching of the aldehyde group.

e ~2850 and ~2750 cm~1 (medium): C-H stretching of the aldehyde proton (Fermi resonance
doublet).

e ~3050-3100 cm~* (medium): Aromatic C-H stretching.
e ~1580-1600 cm~t (medium): Aromatic C=C stretching.

e ~750 cm™1 (strong): C-ClI stretching, characteristic of the ortho substitution pattern.[2][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum in CDClIs typically shows:
e ~10.5 ppm (singlet, 1H): The aldehydic proton (-CHO).

e ~7.4-8.0 ppm (multiplet, 4H): The aromatic protons. The ortho-substitution leads to a
complex splitting pattern.[4][8][9]

13C NMR: The carbon NMR spectrum provides insights into the carbon framework:
e ~190 ppm: The carbonyl carbon of the aldehyde.

e ~130-140 ppm: Aromatic carbons, including the carbon attached to the chlorine and the
carbon attached to the aldehyde group.

e ~125-130 ppm: Other aromatic carbons.[10][11]

Synthesis and Manufacturing

2-Chlorobenzaldehyde is primarily synthesized on an industrial scale through two main routes,
both starting from 2-chlorotoluene. The choice of method depends on factors like cost, desired
purity, and environmental considerations.
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Synthesis via Hydrolysis of 2-Chlorobenzal Chloride

This is the most common commercial method. It involves the free-radical chlorination of 2-
chlorotoluene to form 2-chlorobenzal chloride, which is subsequently hydrolyzed.[1][2][12]

Workflow for Synthesis via Hydrolysis:

2-Chlorotoluene c Intermediate 2-Chlorobenzal Chloride Acid Hydrolysis rude Product 2-Chlorobenzaldehyde Purification Final Product
(H=0, catalyst) (Distillation)

Click to download full resolution via product page
Caption: Synthesis of 2-Chlorobenzaldehyde via hydrolysis.
Experimental Protocol:

o Chlorination: 2-Chlorotoluene is heated, and chlorine gas is introduced under UV irradiation
or in the presence of a catalyst like iron(lll) chloride.[1][12] The reaction is monitored until the
desired amount of 2-chlorobenzal chloride is formed.

o Hydrolysis: The resulting 2-chlorobenzal chloride is then subjected to hydrolysis. This can be
achieved by heating with water in the presence of an acid catalyst or by using formic acid.[1]

o Work-up and Purification: The organic layer is separated, washed, and then purified by
vacuum distillation to yield pure 2-chlorobenzaldehyde.[13]

The causality behind this choice lies in the reactivity of the benzylic protons of 2-chlorotoluene,
which are susceptible to free-radical halogenation. The subsequent hydrolysis of the geminal
dihalide is a standard method for converting it to an aldehyde.

Synthesis via Oxidation of 2-Chlorotoluene

Direct oxidation of 2-chlorotoluene offers an alternative route, which can be more
environmentally benign.[12]

Experimental Protocol (Example):
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e A mixture of 2-chlorotoluene, a catalyst system (e.g., MnO:z or a cobalt/manganese salt), and
a suitable solvent is prepared.[12]

e An oxidizing agent (e.qg., nitric acid or air) is introduced under controlled temperature and
pressure.[1][12]

o Upon completion, the reaction mixture is worked up to isolate the crude 2-
chlorobenzaldehyde, which is then purified by distillation.

Chemical Reactivity and Synthetic Applications

The presence of both an aldehyde group and a chlorine atom on the benzene ring makes 2-
chlorobenzaldehyde a versatile intermediate in organic synthesis.[5]

Reactions of the Aldehyde Group

The carbonyl group undergoes a wide range of nucleophilic addition and condensation
reactions.

a) The Biginelli Reaction: 2-Chlorobenzaldehyde is a common aldehyde component in the
Biginelli reaction, a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs),
which are of interest in medicinal chemistry.[1][14]

Mechanism of the Biginelli Reaction:
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Step 1: Iminium Ion Formation Step 2: Enolate Addition

(Z-Chlorobenzaldehyde)

Nucleophilic Attack Tautomerization

Acyliminium lon
(Intermediate) Enol/Enolate

Intramolecular
Nucleophilic Attack

Step 3: Cyclization & Dehydration

(Cyclized Intermediate)

- H20

Dihydropyrimidinone
(Final Product)

Click to download full resolution via product page

Caption: Mechanism of the Biginelli Reaction.

This reaction is typically catalyzed by a Brgnsted or Lewis acid.[12] The initial step is the acid-
catalyzed condensation of the aldehyde with urea to form an acyliminium ion intermediate. This
is followed by the nucleophilic addition of a 3-ketoester enolate and subsequent cyclization and
dehydration to yield the final DHPM product.[12][13]
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b) The Wittig Reaction: This reaction is a powerful method for converting aldehydes into
alkenes. 2-Chlorobenzaldehyde reacts with phosphorus ylides (Wittig reagents) to form 2-
chlorostyrene derivatives.[15][16][17] The stereochemical outcome (E/Z isomerism) depends
on the nature of the ylide used.[15][18]

c) Other Reactions: It also participates in reactions such as reductive amination, Cannizzaro
reaction (disproportionation into the corresponding alcohol and carboxylic acid in the presence
of a strong base), and the formation of Schiff bases with primary amines.[5][19]

Applications in Agrochemicals and Pharmaceuticals

2-Chlorobenzaldehyde is a key starting material for several commercial products:

CS Gas: It reacts with malononitrile in the Knoevenagel condensation to produce 2-
chlorobenzalmalononitrile, a common riot control agent known as CS gas.[2]

» Acaricides: It is used in the synthesis of the acaricides clofentezine and flutenzine.[1]

e Dyes and Pigments: It serves as a precursor for triphenylmethane dyes and other pigments.

[1]

e Zinc Plating: It acts as a brightener in acid zinc electroplating baths, refining the grain
structure of the deposited zinc to create a smooth and lustrous finish.[1][20][21]

Safety and Handling

2-Chlorobenzaldehyde is classified as a hazardous substance and requires careful handling.

e Hazards: It may cause severe skin burns and eye damage, and can cause an allergic skin
reaction.[4][6] It is also irritating to the respiratory tract.[1][4] When heated to decomposition,
it emits toxic fumes of hydrogen chloride.[1][4]

e Precautions: Use in a well-ventilated area and wear appropriate personal protective
equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid contact with skin,
eyes, and clothing.

o Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, strong
reducing agents, and iron.[1][4] It is also sensitive to moisture and light.[1][4]
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o Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from
incompatible materials.[3]

Conclusion

2-Chlorobenzaldehyde (InChlKey: KGGWBCOZLWDYSQ-UHFFFAOYSA-N) is a cornerstone
intermediate in synthetic organic chemistry. Its unique combination of an aldehyde functionality
and an ortho-chloro substituent provides a gateway to a vast array of chemical transformations.
For researchers and developers, a thorough understanding of its properties, reactivity, and
handling is paramount for its effective and safe utilization in the synthesis of pharmaceuticals,
agrochemicals, and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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